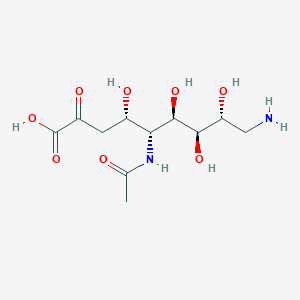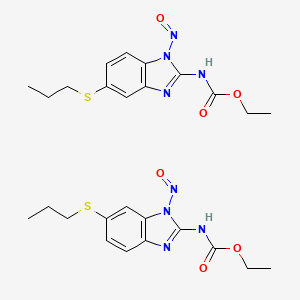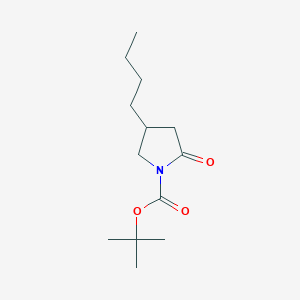
Paraformaldehyde-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paraformaldehyde (13C) is a polymer of formaldehyde that contains the carbon-13 isotope. It is a white crystalline powder with a slight formaldehyde odor. This compound is widely used in scientific research due to its unique isotopic labeling, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Paraformaldehyde (13C) is synthesized by the polymerization of formaldehyde (13C). The process involves the slow formation of paraformaldehyde in aqueous formaldehyde solutions, especially when stored in cold conditions. The polymerization results in a white precipitate .
Industrial Production Methods
In industrial settings, paraformaldehyde (13C) is produced by heating formaldehyde (13C) solutions to induce polymerization. The process may involve the addition of stabilizers like methanol to limit the extent of polymerization .
Analyse Des Réactions Chimiques
Types of Reactions
Paraformaldehyde (13C) undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde (13C) can depolymerize it into formaldehyde gas.
Hydrolysis: In the presence of water, acids, or bases, paraformaldehyde (13C) can be converted back into formaldehyde solution.
Common Reagents and Conditions
Heat: Used for depolymerization to produce formaldehyde gas.
Water, Acids, and Bases: Used for hydrolysis to produce formaldehyde solution.
Major Products Formed
Formaldehyde Gas: Produced by dry heating paraformaldehyde (13C).
Formaldehyde Solution: Produced by hydrolysis in the presence of water, acids, or bases.
Applications De Recherche Scientifique
Paraformaldehyde (13C) has a wide range of applications in scientific research:
Mécanisme D'action
Paraformaldehyde (13C) exerts its effects primarily through the release of formaldehyde (13C) upon depolymerization. Formaldehyde (13C) can crosslink proteins and nucleic acids, making it an effective fixative for biological samples. This crosslinking ability is due to the formation of covalent bonds between formaldehyde and functional groups in proteins and nucleic acids, resulting in an insoluble meshwork that preserves the structural integrity of the samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
Formaldehyde (13C): The monomeric form of paraformaldehyde (13C), used in similar applications but in a different physical state.
Paraformaldehyde-d2: A deuterated form of paraformaldehyde, used for different isotopic labeling studies.
Formaldehyde-d2 Solution: A deuterated solution of formaldehyde, used in NMR studies.
Uniqueness
Paraformaldehyde (13C) is unique due to its polymeric nature and the presence of the carbon-13 isotope. This makes it particularly valuable for NMR studies and other analytical techniques that require isotopic labeling. Its ability to release formaldehyde (13C) upon depolymerization also makes it versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
CH4O2 |
|---|---|
Poids moléculaire |
49.034 g/mol |
Nom IUPAC |
(113C)methanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1 |
Clé InChI |
CKFGINPQOCXMAZ-OUBTZVSYSA-N |
SMILES isomérique |
[13CH2](O)O |
SMILES canonique |
C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]pyridine-4-ol](/img/structure/B13845172.png)








